molecular formula C9H7NO3 B13563533 7-Amino-4-hydroxy-2h-chromen-2-one

7-Amino-4-hydroxy-2h-chromen-2-one

Cat. No.: B13563533
M. Wt: 177.16 g/mol
InChI Key: FCWCJXNMMJYIDZ-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-2H-chromen-2-one, also known as 7-amino-4-hydroxycoumarin, is a derivative of coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound is notable for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-4-hydroxy-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with ammonia or amines under specific conditions. One common method includes the use of 4-hydroxycoumarin and ammonium acetate in the presence of a catalyst such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the amino group, leading to different substituted derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 7-amino-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as tyrosinase, leading to decreased melanin production. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . Additionally, its fluorescent properties make it useful in tracking and imaging biological processes .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

7-amino-4-hydroxychromen-2-one

InChI

InChI=1S/C9H7NO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H,10H2

InChI Key

FCWCJXNMMJYIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C=C2O

Origin of Product

United States

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